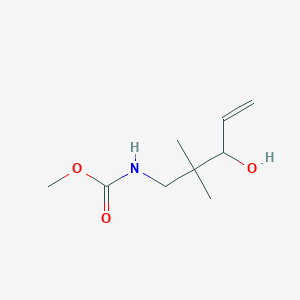
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2,2-dimethylpent-4-en-1-ol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include room temperature and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method can improve yield and reduce reaction time.
化学反応の分析
Types of Reactions
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
作用機序
The mechanism of action of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic pathways or signaling pathways in cells.
類似化合物との比較
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid with a similar structural motif.
4-hydroxy-3-methylbut-2-en-1-yl diphosphate: Another compound with a similar hydroxyl and double bond structure.
Uniqueness
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
特性
CAS番号 |
101926-93-6 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
methyl N-(3-hydroxy-2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)9(2,3)6-10-8(12)13-4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
InChIキー |
VWHARZLBCUCSMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC(=O)OC)C(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


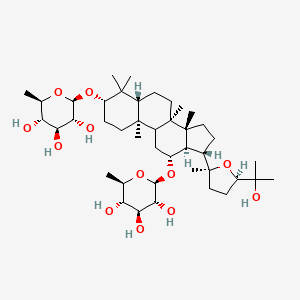
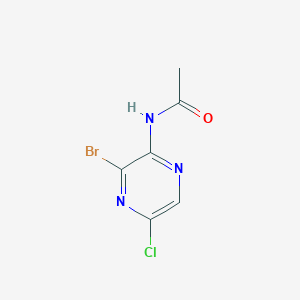

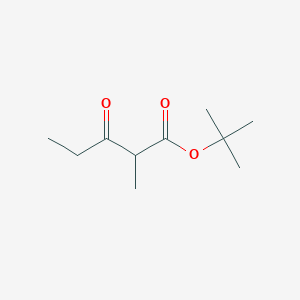

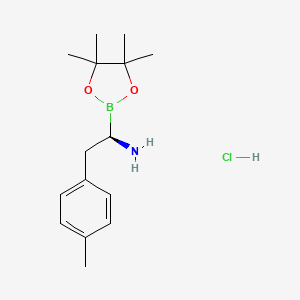
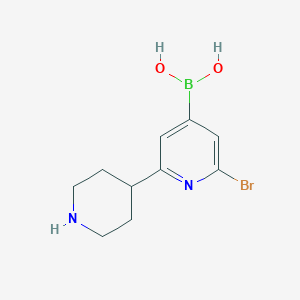
![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
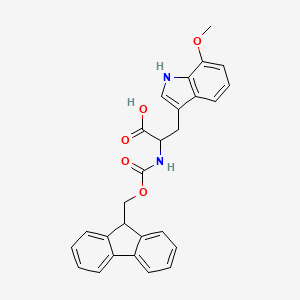
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)

![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
